molecular formula C12H23F2O3P B136608 (2-CYCLOHEXYL-1,1-DIFLUORO-ETHYL)-PHOSPHONIC ACID DIETHYL ESTER CAS No. 141642-62-8

(2-CYCLOHEXYL-1,1-DIFLUORO-ETHYL)-PHOSPHONIC ACID DIETHYL ESTER

Cat. No.: B136608
CAS No.: 141642-62-8
M. Wt: 284.28 g/mol
InChI Key: NMDAZSHVIUFTIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-CYCLOHEXYL-1,1-DIFLUORO-ETHYL)-PHOSPHONIC ACID DIETHYL ESTER is an organophosphorus compound characterized by the presence of both diethoxyphosphoryl and difluoroethyl groups attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-CYCLOHEXYL-1,1-DIFLUORO-ETHYL)-PHOSPHONIC ACID DIETHYL ESTER typically involves the reaction of cyclohexane with diethoxyphosphoryl difluoroethyl reagents under controlled conditions. . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-CYCLOHEXYL-1,1-DIFLUORO-ETHYL)-PHOSPHONIC ACID DIETHYL ESTER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to phosphine.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphine oxides, while substitution reactions can produce a variety of functionalized cyclohexane derivatives.

Scientific Research Applications

(2-CYCLOHEXYL-1,1-DIFLUORO-ETHYL)-PHOSPHONIC ACID DIETHYL ESTER has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce difluoroethyl groups into target molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and as a precursor for other organophosphorus compounds.

Mechanism of Action

The mechanism of action of (2-CYCLOHEXYL-1,1-DIFLUORO-ETHYL)-PHOSPHONIC ACID DIETHYL ESTER involves its interaction with molecular targets through its phosphoryl and difluoroethyl groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-CYCLOHEXYL-1,1-DIFLUORO-ETHYL)-PHOSPHONIC ACID DIETHYL ESTER is unique due to its combination of a cyclohexane ring with both diethoxyphosphoryl and difluoroethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2-diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23F2O3P/c1-3-16-18(15,17-4-2)12(13,14)10-11-8-6-5-7-9-11/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDAZSHVIUFTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(CC1CCCCC1)(F)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23F2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.